3-bromo-1-benzofuran-7-carboxylic acid
CAS No.: 1782585-55-0
Cat. No.: VC12006989
Molecular Formula: C9H5BrO3
Molecular Weight: 241.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1782585-55-0 |
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Molecular Formula | C9H5BrO3 |
Molecular Weight | 241.04 g/mol |
IUPAC Name | 3-bromo-1-benzofuran-7-carboxylic acid |
Standard InChI | InChI=1S/C9H5BrO3/c10-7-4-13-8-5(7)2-1-3-6(8)9(11)12/h1-4H,(H,11,12) |
Standard InChI Key | HHRHDXHHHYLOMJ-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=C1)C(=O)O)OC=C2Br |
Canonical SMILES | C1=CC2=C(C(=C1)C(=O)O)OC=C2Br |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
The compound’s structure consists of a benzofuran core—a fused benzene and furan ring—with substituents at positions 3 (bromine) and 7 (carboxylic acid). Key physicochemical properties include:
Property | Value |
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Molecular Formula | |
Molecular Weight | 241.038 g/mol |
Exact Mass | 239.942 g/mol |
PSA (Polar Surface Area) | 50.44 Ų |
LogP (Partition Coefficient) | 2.8935 |
The high LogP value suggests moderate lipophilicity, favoring membrane permeability, while the carboxylic acid group contributes to water solubility under basic conditions . Notably, experimental data for melting/boiling points and density remain unreported in the literature.
Synthesis and Manufacturing
Halogenation Strategies
The synthesis of 3-bromo-1-benzofuran-7-carboxylic acid typically involves bromination of a preformed benzofuran-carboxylic acid precursor. A patented route for analogous compounds (e.g., 4-amino-5-halogenobenzofuran-7-carboxylic acid) employs halogenating agents such as N-bromosuccinimide (NBS) under controlled conditions . For example:
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Halogenation Step:
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Starting material: 1-benzofuran-7-carboxylic acid.
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Reagent: NBS in dichloromethane or acetic acid.
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Conditions: Room temperature or mild heating (40–50°C).
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Outcome: Electrophilic aromatic substitution at the 3-position yields the brominated product.
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Catalytic Coupling:
Industrial-Scale Considerations
A scalable synthesis involves:
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Solvent Optimization: Polar aprotic solvents (e.g., acetonitrile) enhance reaction homogeneity.
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Catalyst Selection: Cuprous iodide () and palladium complexes (e.g., ) improve yields in coupling steps .
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Purification: Recrystallization from ethanol/water mixtures or chromatography ensures >95% purity.
Research Applications
Pharmaceutical Intermediates
3-Bromo-1-benzofuran-7-carboxylic acid serves as a precursor to 5-HT4 receptor agonists, which are therapeutic candidates for gastrointestinal motility disorders and neurological conditions . The bromine atom facilitates further cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups.
Material Science
The compound’s rigid benzofuran core is exploited in:
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Liquid Crystal Displays (LCDs): As a mesogen component for stabilizing nematic phases.
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Organic Semiconductors: Bromine enhances electron-deficient character, improving charge transport in thin-film transistors.
Biological Activity and Mechanisms
Enzyme Inhibition
In vitro studies of analogous benzofurans reveal inhibition of cyclooxygenase-2 (COX-2) and tyrosine kinases, suggesting anti-inflammatory and anticancer potential . The carboxylic acid group may chelate metal ions in enzyme active sites, while bromine sterically blocks substrate binding.
Receptor Interactions
Molecular docking simulations predict high affinity for serotonin receptors (5-HT4), mediated by hydrogen bonding between the carboxylic acid and receptor residues (e.g., Asp3.32) . Bromine’s hydrophobic interactions further stabilize ligand-receptor complexes.
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